(2Z)-5-amino-2-(2,3-dimethoxybenzylidene)-7-(2,3-dimethoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile
Description
(2Z)-5-AMINO-7-(2,3-DIMETHOXYPHENYL)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, methoxy, and nitrile groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C26H22N4O5S |
|---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
(2Z)-5-amino-7-(2,3-dimethoxyphenyl)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile |
InChI |
InChI=1S/C26H22N4O5S/c1-32-18-9-5-7-14(22(18)34-3)11-20-25(31)30-24(29)16(12-27)21(17(13-28)26(30)36-20)15-8-6-10-19(33-2)23(15)35-4/h5-11,21H,29H2,1-4H3/b20-11- |
InChI Key |
FMHODOQWKFEIDK-JAIQZWGSSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)N3C(=C(C(C(=C3S2)C#N)C4=C(C(=CC=C4)OC)OC)C#N)N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=C(C(=CC=C4)OC)OC)C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-5-AMINO-7-(2,3-DIMETHOXYPHENYL)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,3-dimethoxybenzaldehyde with a suitable thiazole derivative under basic conditions, followed by cyclization and nitrile formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-5-AMINO-7-(2,3-DIMETHOXYPHENYL)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrile groups to amines or other functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures and for developing new synthetic methodologies.
Biology
In biological research, (2Z)-5-AMINO-7-(2,3-DIMETHOXYPHENYL)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of (2Z)-5-AMINO-7-(2,3-DIMETHOXYPHENYL)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-5-AMINO-7-(2,3-DIMETHOXYPHENYL)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE can be compared with other thiazole derivatives, such as:
- 5-AMINO-7-(2,3-DIMETHOXYPHENYL)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE
- 5-AMINO-7-(2,3-DIMETHOXYPHENYL)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE
Uniqueness
The uniqueness of (2Z)-5-AMINO-7-(2,3-DIMETHOXYPHENYL)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE lies in its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
